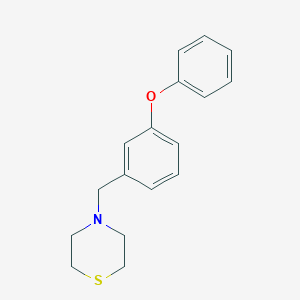
4-(3-phenoxybenzyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenoxybenzyl)thiomorpholine, also known as PBTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PBTM is a thiomorpholine derivative that is commonly used as a ligand for various biological targets.
科学研究应用
4-(3-phenoxybenzyl)thiomorpholine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent ligand for various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. This compound has been used as a tool compound to study the structure and function of these targets and to develop new therapeutic agents.
作用机制
4-(3-phenoxybenzyl)thiomorpholine exerts its biological effects by binding to specific sites on its target proteins. The binding of this compound can induce conformational changes in the protein, leading to altered activity or signaling. The exact mechanism of action of this compound varies depending on the specific target protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein. For example, this compound has been shown to activate or inhibit GPCRs, leading to altered cellular signaling pathways. This compound has also been shown to modulate the activity of ion channels, leading to altered ion fluxes across cell membranes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, leading to altered metabolic pathways.
实验室实验的优点和局限性
One of the key advantages of 4-(3-phenoxybenzyl)thiomorpholine is its high potency and selectivity for its target proteins. This allows for the precise modulation of specific biological pathways, which can be useful for studying the function of these pathways and developing new therapeutic agents. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
未来方向
There are several potential future directions for research on 4-(3-phenoxybenzyl)thiomorpholine. One area of interest is the development of new this compound derivatives with improved potency and selectivity for specific biological targets. Additionally, this compound could be used as a tool compound for studying the structure and function of specific proteins or pathways. Finally, this compound could be used as a starting point for the development of new therapeutic agents for a range of diseases and conditions.
Conclusion:
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention for its potential applications in scientific research. This compound acts as a potent ligand for various biological targets, including GPCRs, ion channels, and enzymes. This compound has a range of biochemical and physiological effects, depending on the target protein. While this compound has several advantages for lab experiments, it also has limitations that must be considered. Overall, this compound has significant potential for future research and development in the field of scientific research.
合成方法
The synthesis of 4-(3-phenoxybenzyl)thiomorpholine involves the reaction of 3-phenoxybenzyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
属性
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-6-16(7-3-1)19-17-8-4-5-15(13-17)14-18-9-11-20-12-10-18/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBXWGWIPUUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)

![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)
![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)




![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)